molecular formula C13H9N3O3 B13887405 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile

3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile

Cat. No.: B13887405
M. Wt: 255.23 g/mol
InChI Key: QJYCTXBKHQRLRA-UHFFFAOYSA-N
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Description

3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile is an organic compound that features a benzonitrile core substituted with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile typically involves the reaction of 3-methyl-4-hydroxybenzonitrile with 5-nitropyridin-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-Methyl-4-(5-aminopyridin-2-yl)oxybenzonitrile.

    Reduction: Formation of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: A Schiff base ligand with similar structural features.

    Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate: A related compound with a methoxy group instead of a methyl group.

Uniqueness

3-Methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

3-methyl-4-(5-nitropyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C13H9N3O3/c1-9-6-10(7-14)2-4-12(9)19-13-5-3-11(8-15-13)16(17)18/h2-6,8H,1H3

InChI Key

QJYCTXBKHQRLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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